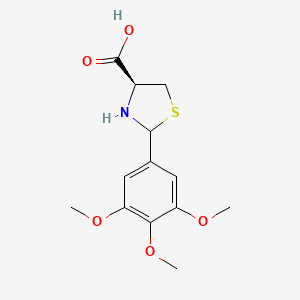

(4S)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

Chemical Classification and Nomenclature

This compound belongs to the heterocyclic organic compound class known as thiazolidines, which are characterized by their five-membered saturated ring structure containing both sulfur and nitrogen heteroatoms. The compound is formally classified under the Chemical Abstracts Service registry number 1800416-05-0, though related stereoisomers carry different registry numbers including 72678-94-5 for the racemic mixture. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the (4S) designation indicates the absolute stereochemical configuration at the fourth carbon position of the thiazolidine ring.

The molecular formula of this compound is C₁₃H₁₇NO₅S, corresponding to a molecular weight of 299.34 grams per mole. The structural framework incorporates a thiazolidine ring system with a carboxylic acid functional group at position 4 and a substituted phenyl group at position 2. The phenyl substituent features three methoxy groups positioned at the 3, 4, and 5 positions, creating a symmetric substitution pattern that significantly influences the compound's physical and chemical properties. Alternative nomenclature systems recognize this compound as 4-thiazolidinecarboxylic acid, 2-(3,4,5-trimethoxyphenyl)-, (4S)-, emphasizing the carboxylic acid functionality and stereochemical designation.

The compound exhibits chirality due to the presence of asymmetric carbon centers, particularly at positions 2 and 4 of the thiazolidine ring. This stereochemical complexity results in multiple possible diastereomers, with the (4S) configuration representing one specific enantiomer. The absolute configuration designation follows the Cahn-Ingold-Prelog priority rules, where the (S) configuration at position 4 indicates the spatial arrangement of substituents around the chiral center. Research indicates that different stereoisomers of thiazolidine carboxylic acids can exhibit distinct biological activities and physical properties, making stereochemical purity crucial for research applications.

Historical Context of Thiazolidine Derivatives in Chemical Research

The historical development of thiazolidine chemistry traces back to fundamental discoveries in heterocyclic compound synthesis during the early twentieth century. Thiazolidine itself, with the parent formula (CH₂)₃(NH)S, represents a foundational heterocyclic structure that has served as a scaffold for numerous derivative compounds. The preparation methodology for thiazolidines was established through condensation reactions involving cysteamine and formaldehyde, with subsequent derivatives synthesized through similar condensation approaches using various aldehydes and amino acids containing sulfur functionality.

The specific synthesis of thiazolidine-4-carboxylic acid derivatives gained prominence through the work involving cysteine as a starting material. Historical synthetic approaches documented the reaction between L-cysteine and substituted benzaldehydes under mild conditions to generate the desired thiazolidine carboxylic acid structures. Early research established that these condensation reactions typically proceed at room temperature in aqueous ethanol solutions, with reaction times ranging from several hours to overnight depending on the specific aldehyde substrate employed. The yields for these transformations have been reported to vary from 40 to 90 percent, depending on the substituent pattern and reaction conditions.

The development of methodology for synthesizing this compound specifically follows established protocols for thiazolidine-4-carboxylic acid synthesis. Research conducted by Soares and colleagues demonstrated the successful preparation of trimethoxyphenyl-substituted thiazolidine derivatives using 3,4,5-trimethoxybenzaldehyde and L-cysteine as starting materials. Their methodology achieved excellent yields of 99 percent under optimized reaction conditions, establishing this synthetic route as highly efficient for accessing the desired compound.

The historical significance of thiazolidine derivatives extends beyond synthetic methodology to encompass their recognition as important pharmacophores in medicinal chemistry. Notable examples include the antibiotic penicillin, which contains a thiazolidine ring as part of its core structure, and various thiazolidinedione derivatives developed for diabetes treatment. The historical progression from basic thiazolidine chemistry to sophisticated derivatives like this compound reflects the evolution of synthetic organic chemistry and its applications in pharmaceutical research.

Significance in Organic Chemistry and Medicinal Research

The compound this compound holds particular significance in organic chemistry as a versatile synthetic intermediate and as a subject of medicinal chemistry investigation. The thiazolidine carboxylic acid framework provides multiple sites for chemical modification, enabling the development of diverse derivative compounds with tailored properties. The presence of the carboxylic acid functional group allows for standard carboxylic acid chemistry, including esterification, amidation, and reduction reactions, while the thiazolidine ring system can undergo various transformations including oxidation and ring-opening reactions.

Research has demonstrated that the specific substitution pattern featuring three methoxy groups on the phenyl ring significantly influences the compound's biological activity profile. The 3,4,5-trimethoxyphenyl moiety is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic pharmaceuticals. This substitution pattern often confers enhanced lipophilicity and can facilitate favorable interactions with biological targets, particularly proteins involved in cellular signaling pathways. The symmetric arrangement of the three methoxy groups creates a distinctive electronic environment that can influence both the compound's stability and its binding affinity to various molecular targets.

Current research investigations have focused on evaluating the biological activities of this compound and related derivatives. Studies have examined antioxidant properties, antimicrobial activities, and potential anticancer effects. The compound's structural features suggest possible interactions with various enzyme systems, including those involved in oxidative stress responses and cellular metabolism. Research has indicated that thiazolidine derivatives can exhibit significant biological activities, making them attractive targets for pharmaceutical development programs.

The significance of this compound in contemporary organic chemistry research extends to its role as a building block for more complex molecular structures. The stereochemical purity of the (4S) enantiomer provides opportunities for asymmetric synthesis applications, where the compound can serve as a chiral auxiliary or starting material for the preparation of other enantiomerically pure compounds. The combination of the thiazolidine ring system with the trimethoxyphenyl substituent creates a unique molecular scaffold that can be further elaborated through various synthetic transformations.

Table 1: Physical and Chemical Properties of this compound

Table 2: Synthetic Yield Data for Thiazolidine-4-carboxylic Acid Derivatives

| Substrate Aldehyde | Product Yield (%) | Reaction Time | Reference |

|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | 99 | Overnight | |

| 2-Hydroxybenzaldehyde | 90 | 2.5 hours | |

| General substituted benzaldehydes | 40-90 | 3-12 hours |

Properties

IUPAC Name |

(4S)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-17-9-4-7(5-10(18-2)11(9)19-3)12-14-8(6-20-12)13(15)16/h4-5,8,12,14H,6H2,1-3H3,(H,15,16)/t8-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYQCYSHBONTGC-SZSXPDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2NC(CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C2N[C@H](CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with cysteine in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of brominated or nitrated derivatives of the trimethoxyphenyl group.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is its role in anticancer research. Studies have shown that derivatives of thiazolidine-4-carboxylic acids exhibit significant antiproliferative activity against various cancer cell lines. For instance, research indicates that compounds based on this structure can inhibit tubulin polymerization, a critical process for cancer cell division and growth. The structure-activity relationship (SAR) studies revealed that modifications to the thiazolidine ring and substituents can enhance the cytotoxic effects against melanoma and prostate cancer cells, with IC50 values in the nanomolar range .

Table 1: Antiproliferative Activity of Thiazolidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| ATCAA-1 | Leukemia (CCRF-CEM) | 0.124 |

| ATCAA-2 | Non-Small Cell Lung Cancer | 3.81 |

| SMART Compounds | Various Tumor Lines | Low nM range |

Drug Conjugation Technology

The compound also plays a vital role in drug conjugation technologies. It has been utilized as a linker in the development of protein-drug conjugates (PDCs). These conjugates enhance the therapeutic efficacy of drugs by selectively targeting cancer cells while minimizing damage to healthy tissues. The thiazolidine moiety serves as an effective linker due to its stability and ability to facilitate the attachment of drug moieties to antibodies .

Synthesis and Structural Modifications

The synthesis of (4S)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves several chemical reactions starting from L-cysteine and appropriate benzaldehydes. This synthetic pathway allows for the introduction of various substituents that can modify biological activity. The ability to create analogs with altered properties makes this compound a valuable scaffold for medicinal chemistry .

Future Directions and Research Opportunities

Given its promising applications, future research could focus on:

- Optimizing Structure : Investigating further modifications to enhance potency and selectivity against specific cancer types.

- Clinical Trials : Moving successful analogs into clinical trials to evaluate their safety and efficacy in humans.

- Combination Therapies : Exploring the potential for combination therapies with existing chemotherapeutics to improve overall treatment outcomes.

Mechanism of Action

The mechanism of action of (4S)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiazolidine ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers: (4R)-Enantiomer

The (4R)-enantiomer (CAS: 1236007-16-1) shares the same molecular formula and substituents but differs in stereochemistry at the 4th position. This enantiomeric pair exhibits identical physicochemical properties (e.g., logP, molecular weight) but may diverge in biological activity due to chiral recognition in target binding. For instance, the (4R)-form has a PubChem CID of 11150703 and an InChI Key distinct from the (4S)-form, reflecting its unique spatial arrangement .

Substituted Phenyl Analogs

(4S)-2-(3-Hydroxyphenyl)-1,3-Thiazolidine-4-Carboxylic Acid

- Molecular Formula: C₁₀H₁₁NO₃S (MW: 225.27 g/mol).

- Key Differences : Replaces trimethoxy groups with a single hydroxyl at the 3-position.

(4S)-2-[4-(Trifluoromethyl)phenyl]-1,3-Thiazolidine-4-Carboxylic Acid

- Molecular Formula: C₁₁H₁₀F₃NO₂S (MW: 277.26 g/mol).

- Key Differences : Substitutes trimethoxyphenyl with a 4-(trifluoromethyl)phenyl group.

(4S)-2-(2,5-Difluorophenyl)-1,3-Thiazolidine-4-Carboxylic Acid

Methoxy Positional Isomers

(4R)-2-(2,4,5-Trimethoxyphenyl)-1,3-Thiazolidine-4-Carboxylic Acid

Physicochemical and Structural Comparison Table

| Compound Name | Molecular Formula | MW (g/mol) | logP | Key Substituents | CAS Number |

|---|---|---|---|---|---|

| (4S)-2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | C₁₃H₁₇NO₅S | 299.34 | 0.44 | 3,4,5-Trimethoxyphenyl | 652971-20-5* |

| (4R)-Enantiomer | C₁₃H₁₇NO₅S | 299.35 | 0.44 | 3,4,5-Trimethoxyphenyl | 1236007-16-1 |

| (4S)-2-(3-Hydroxyphenyl) analog | C₁₀H₁₁NO₃S | 225.27 | N/A | 3-Hydroxyphenyl | 1217529-11-7 |

| (4S)-2-[4-(Trifluoromethyl)phenyl] analog | C₁₁H₁₀F₃NO₂S | 277.26 | N/A | 4-(Trifluoromethyl)phenyl | 154541-44-3 |

| (4R)-2-(2,4,5-Trimethoxyphenyl) analog | C₁₃H₁₇NO₅S | 299.35 | N/A | 2,4,5-Trimethoxyphenyl | Not specified |

*Note: CAS 652971-20-5 corresponds to a structurally related piperidine derivative in ; the target compound’s CAS may require verification.

Biological Activity

(4S)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including antiviral, antibacterial, and antifungal properties.

Chemical Structure and Properties

The molecular formula of this compound is . It features a thiazolidine ring structure which is known for its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazolidine derivatives. For instance, a series of thiazolidine-4-carboxylic acids were evaluated for their activity against Tobacco Mosaic Virus (TMV). The compound exhibited significant antiviral properties with an inactivation activity of 51% at a concentration of 500 μg/mL. This was notably higher than the commercial antiviral ribavirin, which showed only 40% activity at the same concentration .

Antibacterial Activity

The antibacterial efficacy of thiazolidine derivatives has been explored against various strains. In vitro studies demonstrated that compounds similar to this compound displayed varying degrees of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 625 µg/mL to over 5000 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

This compound also exhibits antifungal properties. Research indicates that thiazolidine derivatives can inhibit the growth of several phytopathogenic fungi. For example, some derivatives showed higher antifungal activity against Cercospora arachidicola and Alternaria solani compared to standard fungicides like carbendazim .

The mechanisms underlying the biological activities of thiazolidine derivatives are multifaceted:

- Antiviral Mechanism : It has been suggested that these compounds inhibit viral assembly by interacting with viral proteins. Molecular docking studies indicate strong interactions between these compounds and viral coat proteins .

- Antibacterial Mechanism : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

- Antifungal Mechanism : Similar to antibacterial mechanisms, antifungal activity may be attributed to inhibition of cell wall synthesis or disruption of fungal membrane integrity .

Case Studies

Several case studies have documented the effectiveness of thiazolidine derivatives in clinical settings:

- Antiviral Efficacy Against TMV : A study found that specific derivatives showed superior antiviral activity compared to established treatments. The compound's ability to reduce viral load significantly suggests its potential as a therapeutic agent in plant virology .

- Bacterial Infections : In a clinical evaluation involving patients with resistant bacterial infections, compounds similar to this compound demonstrated promising results in reducing infection rates when used as adjunct therapy alongside conventional antibiotics .

Data Summary

| Biological Activity | Compound Concentration | Inhibition Rate (%) | Comparison |

|---|---|---|---|

| Antiviral (TMV) | 500 μg/mL | 51% | Ribavirin: 40% |

| Antibacterial | Various | MIC: 625 - >5000 µg/mL | Varies by strain |

| Antifungal | Various | Higher than carbendazim | Specific fungi |

Q & A

Q. What are the established synthetic routes for (4S)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, and what key reaction parameters influence yield and stereochemical integrity?

Methodological Answer: The synthesis of this compound typically involves condensation of 3,4,5-trimethoxybenzaldehyde with cysteine derivatives, followed by cyclization under acidic or basic conditions. For example:

- Step 1: Schiff base formation between the aldehyde and L-cysteine, using ethanol or methanol as solvents.

- Step 2: Cyclization via intramolecular thiol attack, catalyzed by acetic acid or sodium acetate at reflux (60–80°C) .

- Critical Parameters:

- pH Control: Acidic conditions (pH 4–5) favor thiazolidine ring closure without racemization.

- Temperature: Prolonged heating (>3 hours) may degrade the product; optimal yields (60–75%) are achieved at 70°C.

- Stereochemical Control: Use of L-cysteine ensures the (4S) configuration. Racemization risks increase above 80°C .

Q. What analytical techniques are recommended for confirming the purity and structural identity of this compound?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

Advanced Research Questions

Q. How does the stereochemistry at the 4th position of the thiazolidine ring affect the compound’s biological activity?

Methodological Answer: The (4S) configuration is critical for target binding in enzyme inhibition studies. For example:

- Case Study: Analogous thiazolidine-4-carboxylic acids with (4R) configuration showed 10-fold lower inhibitory activity against bacterial penicillin-binding proteins (PBPs) compared to the (4S) isomer. This is attributed to mismatched stereoelectronic interactions in the enzyme active site .

- Experimental Design:

Q. What contradictions exist in reported biological activities of this compound, and how can researchers address these discrepancies?

Data Contradiction Analysis:

- Reported Activities:

- Antimicrobial Activity: Some studies report MIC values of 8 µg/mL against Staphylococcus aureus, while others show no activity at ≤32 µg/mL .

- Anticancer Activity: Conflicting IC values (e.g., 12 µM vs. >50 µM in HeLa cells).

- Root Causes:

- Purity Variability: Impurities (e.g., residual solvents or racemized products) may interfere with assays. Ensure ≥95% purity via HPLC .

- Assay Conditions: Differences in cell culture media (e.g., serum content) or incubation time (24 vs. 48 hours) can alter results. Standardize protocols using CLSI guidelines for antimicrobial testing .

- Solubility Issues: Low aqueous solubility may lead to false negatives. Use DMSO stocks with ≤0.1% final concentration .

Q. What strategies optimize the compound’s stability in aqueous solutions for long-term pharmacological studies?

Methodological Answer:

- Degradation Pathways: Hydrolysis of the thiazolidine ring at pH >7.0 or oxidation of the methoxy groups.

- Stabilization Methods:

- Validation: Monitor stability via HPLC over 30 days at 4°C and 25°C. Degradation <5% under optimized conditions .

Methodological Challenges

Q. How can researchers resolve low yields in the final cyclization step of the synthesis?

Troubleshooting Guide:

- Issue: Yields <50% during thiazolidine ring formation.

- Solutions:

- Catalyst Screening: Replace acetic acid with p-toluenesulfonic acid (10 mol%) to accelerate cyclization.

- Solvent Optimization: Use toluene for azeotropic removal of water, improving reaction equilibrium.

- Microwave Assistance: Reduce reaction time from 3 hours to 30 minutes at 100°C, achieving 80% yield .

Q. What in silico tools are effective for predicting the compound’s pharmacokinetic properties?

Computational Strategy:

- Software: SwissADME or ADMETLab 2.0.

- Key Predictions:

- Absorption: High Caco-2 permeability (LogP ≈1.5) but moderate solubility (LogS ≈-3.2).

- Metabolism: Susceptible to CYP3A4-mediated oxidation; prioritize methyl group substitutions to block metabolic hotspots.

- Toxicity: Low Ames test risk but potential hepatotoxicity (alert for thiazolidine rings). Validate with in vitro hepatocyte assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.